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Executive Summary
As a Senior Application Scientist overseeing chiral active pharmaceutical ingredient (API)

development, I present this technical guide on (6R)-8-chloro-6-hydroxyoctanoic acid (CAS:

188412-11-5). This document transcends a traditional Safety Data Sheet (SDS). While it

rigorously details the physicochemical and hazard profiles required for safe laboratory

handling, it also serves as an in-depth mechanistic guide.

This specific chiral compound is the foundational precursor in the asymmetric synthesis of (R)-

α-lipoic acid (thioctic acid), a potent antioxidant API[1]. The biological efficacy of α-lipoic acid is

highly dependent on its stereochemistry, residing almost exclusively in the (R)-enantiomer.

Understanding the causality behind the safe handling, stability, and stereospecific reactivity of

(6R)-8-chloro-6-hydroxyoctanoic acid is critical to preventing downstream synthetic failures

and ensuring high enantiomeric excess (ee) in final drug products[2].
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Chemical Identity & Physicochemical Profiling
The structural integrity of (6R)-8-chloro-6-hydroxyoctanoic acid relies on its bifunctional

nature: a terminal alkyl chloride and a secondary chiral alcohol[3]. This dual functionality makes

it highly versatile but also dictates specific storage and handling parameters to prevent

unwanted intramolecular cyclization or degradation.

Table 1: Chemical Identity and Physicochemical Properties

Parameter Specification Causality / Relevance

IUPAC Name
(6R)-8-chloro-6-

hydroxyoctanoic acid

Defines the absolute

configuration critical for API

synthesis.

CAS Number 188412-11-5
Unique identifier for the (6R)

enantiomer[4].

Molecular Formula C8H15ClO3

Indicates the presence of

reactive hydroxyl and chloro

groups.

Molecular Weight 194.66 g/mol
Used for precise stoichiometric

calculations[4].

Stereocenter (R)-configuration at C-6

Requisite precursor

configuration for (R)-Lipoic

acid[3].

Storage Temp. +4°C to +8°C

Prevents thermal degradation

and preserves enantiomeric

purity.

Hazard Identification & Safety Mitigation (SDS Core)
The presence of a terminal chloro group and a secondary alcohol classifies this compound as a

reactive intermediate. The primary toxicological concern is its potential to act as a mild

alkylating agent, which drives its irritant properties.
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Table 2: GHS Classification and Hazard Statements

Hazard Class GHS Category Signal Word Hazard Statement

Skin Irritation Category 2 Warning
H315: Causes skin

irritation

Eye Irritation Category 2A Warning
H319: Causes serious

eye irritation

STOT (Single Exp.) Category 3 Warning
H335: May cause

respiratory irritation

Toxicological Causality & Handling Logic
Why is it an irritant? The terminal chlorine atom is a viable leaving group. Upon contact with

biological nucleophiles (e.g., proteins in the skin or ocular mucosa), localized alkylation or

localized generation of trace hydrochloric acid (via hydrolysis) can occur, leading to

inflammation.

Self-Validating Safety Protocol: Always handle within a Class II fume hood. To validate

decontamination, work surfaces should be swabbed and tested with a dilute silver nitrate

(AgNO3) solution; the absence of white AgCl precipitate confirms the removal of the

chlorinated compound.

Mechanistic Role in (R)-α-Lipoic Acid Synthesis
In drug development, experimental choices are dictated by mechanistic causality. Why do we

start with the (6R)-hydroxy enantiomer to produce (R)-α-lipoic acid?

The answer lies in the Walden inversion. During the synthesis, the C-6 hydroxyl group of

(6R)-8-chloro-6-hydroxyoctanoic acid must be converted into a chloride to form the 6,8-

dichloro intermediate. This chlorination is typically achieved using thionyl chloride (SOCl2) and

pyridine[5]. The reaction proceeds via an SN2 mechanism, which inherently causes an

inversion of stereochemical configuration at C-6[5].

Therefore, the (6R)-hydroxy precursor is inverted to the (6S)-dichloro intermediate[5]. In the

final step, the displacement of the two chlorides by sodium disulfide (Na2S2) to form the
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dithiolane ring retains the overall stereochemical impact, yielding the desired (R)-α-lipoic

acid[5].

Ethyl 8-chloro-6-oxooctanoate
(Prochiral Substrate)

(6R)-8-Chloro-6-hydroxyoctanoic acid
(Chiral Intermediate)

 Biocatalysis
(CpAR2 Reductase)

(6S)-6,8-Dichlorooctanoic acid
(Inverted Stereocenter)

 SOCl2 / Pyridine
(SN2 Inversion)

(R)-α-Lipoic Acid
(Active API)

 Na2S / S8
(Disulfide Formation)

Click to download full resolution via product page

Fig 1: Asymmetric synthesis pathway of (R)-α-Lipoic Acid highlighting the critical SN2 inversion.

Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as closed, self-validating

loops. Each step contains an analytical checkpoint that proves the success of the reaction

before allowing progression.
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Protocol A: Biocatalytic Synthesis of the (6R)
Intermediate
Recent advancements utilize engineered ϵ-keto ester reductases, such as the CpAR2 variant

(S131Y/Q252I) from Candida parapsilosis, to achieve highly enantioselective reduction of ethyl

8-chloro-6-oxooctanoate[2].

Step-by-Step Methodology:

Substrate Preparation: Dissolve 50 g of ethyl 8-chloro-6-oxooctanoate in a biphasic system

consisting of 100 mM phosphate buffer (pH 6.5) and an organic co-solvent (e.g., 5% v/v

DMSO) to enhance solubility.

Enzyme Cascade Initiation: Introduce 2 g/L of lyophilized E. coli cells harboring the

engineered CpAR2 reductase, alongside Glucose Dehydrogenase (GDH) and glucose for

continuous cofactor (NADPH) regeneration[2].

Incubation & Monitoring: Incubate at 30°C with 200 rpm agitation.

Self-Validation Checkpoint: Sample the organic phase every 2 hours using Gas

Chromatography (GC). The reaction is only deemed complete when the substrate peak

area is <1%.

Extraction & Hydrolysis: Extract the resulting ethyl (6R)-8-chloro-6-hydroxyoctanoate using

ethyl acetate (EtOAc). Perform mild basic hydrolysis (using dilute NaOH at 0°C to prevent

elimination) followed by acidification to yield the free (6R)-8-chloro-6-hydroxyoctanoic
acid.

Chiral Validation: Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H

column). Causality: Proceed to Protocol B only if ee > 99%; lower ee will result in a

contaminated final API.

Substrate Prep
(Aqueous Buffer)

Biocatalysis
(CpAR2 + GDH)

Extraction
(EtOAc Phase)

Validation
(Chiral HPLC)
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Fig 2: Self-validating biocatalytic workflow ensuring >99% ee of the (6R) intermediate.

Protocol B: Stereospecific Chlorination (Inversion to 6S)
This step utilizes the (6R) intermediate to form the (6S)-dichloro compound via SN2

inversion[5].

Step-by-Step Methodology:

Reagent Charging: In a rigorously dried, argon-purged reaction vessel, dissolve 3 kg of

(6R)-8-chloro-6-hydroxyoctanoic acid (or its ethyl ester) in anhydrous toluene[6].

Activation: Cool the system to 0°C. Add 1.1 equivalents of pyridine (acts as an acid

scavenger and directs the SN2 mechanism).

Chlorination: Dropwise, add 1.77 kg of thionyl chloride (SOCl2)[6]. Causality: The slow

addition controls the exothermic generation of SO2 and HCl gases, preventing thermal

degradation of the chiral center.

Inversion Reaction: Gradually warm the mixture to 50°C and stir for 4 hours[6]. During this

phase, the chlorosulfite intermediate collapses, and the chloride ion attacks from the back

face, inverting the (6R) center to (6S)[5].

Purification & Validation: Concentrate under reduced pressure. Rectify the crude product via

vacuum distillation[6].

Self-Validation Checkpoint: Confirm the inversion via polarimetry (measuring specific

optical rotation) and 1H-NMR. The shift of the C-6 proton confirms the successful

substitution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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